molecular formula C10H16 B106078 (1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene CAS No. 18383-34-1

(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene

Cat. No. B106078
CAS RN: 18383-34-1
M. Wt: 136.23 g/mol
InChI Key: KUKRLSJNTMLPPK-SCZZXKLOSA-N
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Description

“(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene” is a chemical compound with the molecular formula C10H16 . It is also known by other names such as (+)-Bornylene .


Synthesis Analysis

There are several papers related to the synthesis of similar compounds. For instance, a paper discusses the enantioselective synthesis of (1S,4R)-bicyclo[2.2.1]hept-2-ene-2-methanol . Another paper presents the conformational analysis of (1R,4S,7S)-7-[®-1,2-Butadienyl]-1-methyl-bicyclo[2.2.1]hept-2-ene .


Molecular Structure Analysis

The molecular structure of “(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene” can be analyzed using various techniques. The compound has a molecular weight of 136.23 g/mol . The InChI code for the compound is 1S/C10H16/c1-9(2)8-4-6-10(9,3)7-5-8/h4,6,8H,5,7H2,1-3H3/t8-,10+/m1/s1 .


Chemical Reactions Analysis

The chemical reactions involving “(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene” can be complex. A paper discusses the synthesis of (1S,4R)-bicyclo[2.2.1]hept-2-ene-2-methanol, which might involve similar reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 136.23 g/mol . It has a computed XLogP3-AA value of 3.6 , indicating its lipophilicity. The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . The exact mass and monoisotopic mass of the compound are 136.125200510 g/mol .

Scientific Research Applications

Hypotensive and Bradycardiac Activities

  • A study by Ranise et al. (1982) explored the synthesis of derivatives from 1,7,7-trimethyl-2-piperidinobicyclo[2.2.1]hept-2-ene, including compounds that demonstrated significant hypotensive and bradycardiac activities in rats, alongside weak infiltration anesthesia and antiarrhythmic activity in mice. This research suggests potential medical applications in cardiovascular therapy.

Circularly Polarized Luminescence (CPL) Spectra

  • Longhi et al. (2013) conducted a study involving UV, circular dichroism (CD), fluorescence, and CPL spectra of related [2.2.1] bicyclic compounds, including variants of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one. Their work provides insights into the electronic properties of these compounds, which could be valuable in optical applications and materials science.

Synthesis of Chiral Organotin Reagents

  • Helliwell, Thomas, and Townsend (2002) explored the synthesis of enantiomerically enriched bicyclo[2.2.1]hept-2-yl tin hydrides from camphor derivatives. This research contributes to the development of chiral reagents in organometallic chemistry and has implications for asymmetric synthesis.

Formation of Quasiphosphonium Salt

  • Bogdanov et al. (2006) studied the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione with hexaethyltriamidophosphite, leading to the formation of a stable quasiphosphonium salt. This finding is significant for the development of new compounds in organic synthesis and materials science.

Cyclopentadienyl Ligands from the Chiral Pool

  • Quindt et al. (2002) reported the synthesis of optically active cyclopentadienyl ligands from camphor-derived pentafulvene. The study provides valuable information on the development of novel ligands for use in asymmetric catalysis and organometallic chemistry.

properties

IUPAC Name

(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-9(2)8-4-6-10(9,3)7-5-8/h4,6,8H,5,7H2,1-3H3/t8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKRLSJNTMLPPK-SCZZXKLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene

CAS RN

18383-34-1
Record name Bornylene, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018383341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BORNYLENE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDU5643I0Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene
Reactant of Route 2
(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene
Reactant of Route 3
(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene
Reactant of Route 4
(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene
Reactant of Route 5
(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene
Reactant of Route 6
(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene

Citations

For This Compound
1
Citations
M Hofmann, T Clark, FW Heinemann, U Zenneck - 2008 - Wiley Online Library
The reaction of diphenyltin dichloride with enantiopure Grignard reagents prepared in situ leads to diphenyltin chlorides 7a–e, which contain chiral organyl substituents. The 2‐bornyl …

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